molecular formula C13H19NO7 B1619735 (1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 67244-90-0

(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B1619735
CAS No.: 67244-90-0
M. Wt: 301.29 g/mol
InChI Key: NCHHVLCKEUNWNJ-IOJVUJSNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylpropanolamine bitartrate can be synthesized through the reaction of phenylpropanolamine with tartaric acid. The reaction typically involves dissolving phenylpropanolamine in a suitable solvent, such as ethanol, and then adding tartaric acid to form the bitartrate salt .

Industrial Production Methods: In industrial settings, the production of phenylpropanolamine bitartrate involves large-scale synthesis using similar reaction conditions. The process includes purification steps such as crystallization and filtration to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Phenylpropanolamine bitartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenylpropanolamine bitartrate has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Phenylpropanolamine bitartrate shares structural similarities with other sympathomimetic amines such as:

Uniqueness: Phenylpropanolamine bitartrate is unique in its dual role as a decongestant and appetite suppressant. its use has been limited due to safety concerns, particularly the risk of hemorrhagic stroke .

Properties

CAS No.

67244-90-0

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

(1R,2S)-2-amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,9-;1-,2-/m01/s1

InChI Key

NCHHVLCKEUNWNJ-IOJVUJSNSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 2
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 3
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 4
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 5
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 6
(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid

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